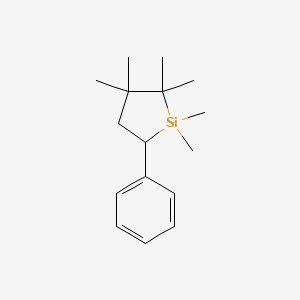
1,1,2,2,3,3-Hexamethyl-5-phenylsilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexamethyl-5-phenylsilolane is an organosilicon compound with the molecular formula C16H26Si. It is characterized by the presence of six methyl groups and a phenyl group attached to a silolane ring.
Preparation Methods
The synthesis of 1,1,2,2,3,3-Hexamethyl-5-phenylsilolane typically involves the reaction of phenylsilane with hexamethyldisilane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as platinum or palladium to facilitate the formation of the silolane ring. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities and obtain a high-purity product .
Chemical Reactions Analysis
1,1,2,2,3,3-Hexamethyl-5-phenylsilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl groups in the compound can be substituted with other functional groups using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields siloxane compounds, while substitution reactions can produce a wide range of functionalized silolanes .
Scientific Research Applications
1,1,2,2,3,3-Hexamethyl-5-phenylsilolane has several applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology: In biological research, the compound is studied for its potential use in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexamethyl-5-phenylsilolane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, which can influence their reactivity and stability. For example, in drug delivery systems, the compound can encapsulate therapeutic agents and release them in a controlled manner at the target site .
The molecular targets and pathways involved in the compound’s action depend on its specific application. In drug delivery, the compound may interact with cell membranes and facilitate the uptake of therapeutic agents. In industrial applications, it may enhance the properties of coatings and adhesives by forming strong bonds with the substrate .
Comparison with Similar Compounds
1,1,2,2,3,3-Hexamethyl-5-phenylsilolane can be compared with other similar organosilicon compounds, such as:
Hexamethylcyclotrisiloxane: This compound has a similar structure but lacks the phenyl group. It is used in the production of silicone polymers and resins.
Phenyltrimethoxysilane: This compound contains a phenyl group but has different substituents on the silicon atom. It is used as a coupling agent in the production of composite materials.
Octamethylcyclotetrasiloxane: This compound has a cyclic structure similar to this compound but with different substituents.
The uniqueness of this compound lies in its combination of methyl and phenyl groups, which impart specific properties such as chemical resistance, thermal stability, and the ability to form stable complexes with other molecules .
Properties
CAS No. |
61753-27-3 |
|---|---|
Molecular Formula |
C16H26Si |
Molecular Weight |
246.46 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexamethyl-5-phenylsilolane |
InChI |
InChI=1S/C16H26Si/c1-15(2)12-14(13-10-8-7-9-11-13)17(5,6)16(15,3)4/h7-11,14H,12H2,1-6H3 |
InChI Key |
BZGDAOBWQNSLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC([Si](C1(C)C)(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14573656.png)
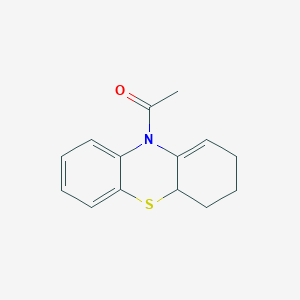
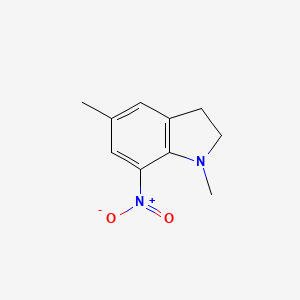
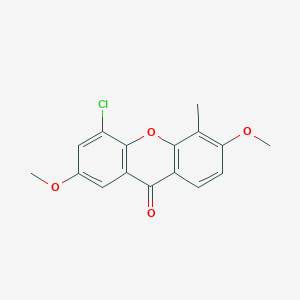
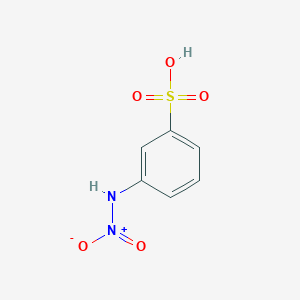
![Ethanol, 2-[(3-chlorobicyclo[3.2.1]oct-3-en-2-yl)oxy]-](/img/structure/B14573682.png)
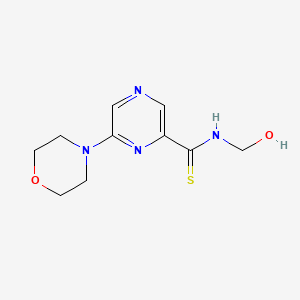
![[(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid](/img/structure/B14573692.png)
![1-(2-Hydroxy-4-{[5-(phenylsulfanyl)pentyl]oxy}phenyl)ethan-1-one](/img/structure/B14573695.png)
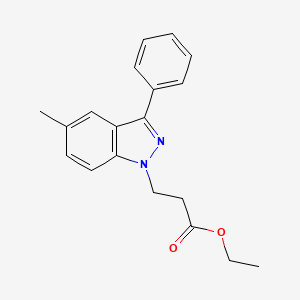
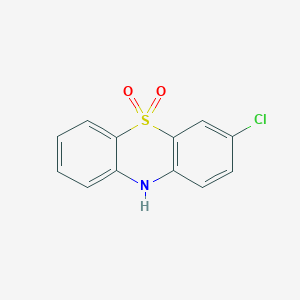
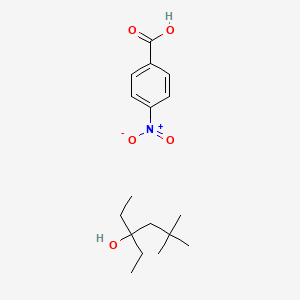
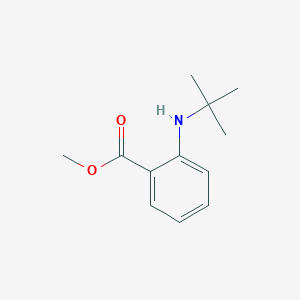
![2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B14573732.png)
